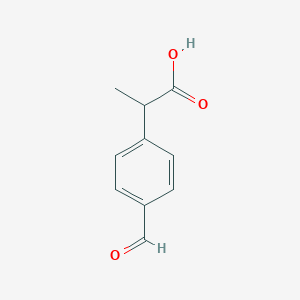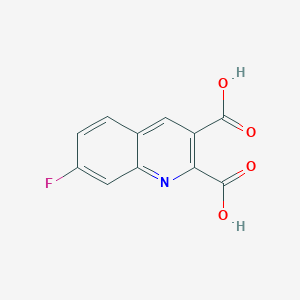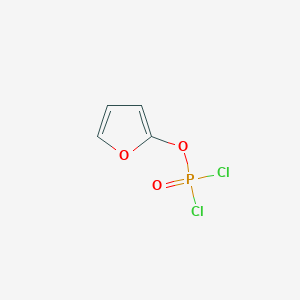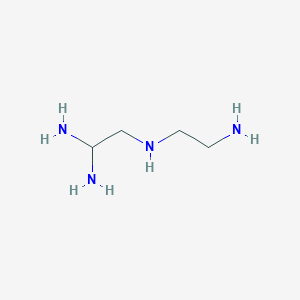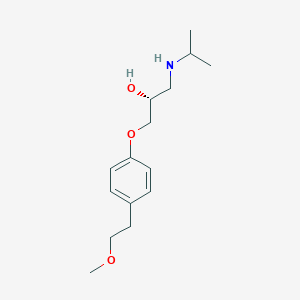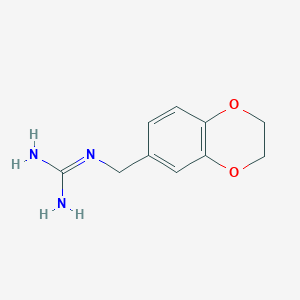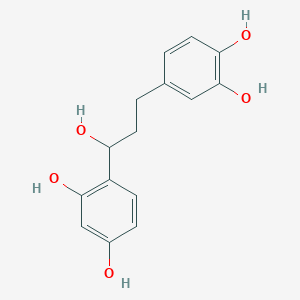
1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its role or significance in a biological, chemical, or industrial context.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction. The mechanism of the reaction might also be discussed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Chemical Characterization and Synthesis
- Propterol B Identification : Propterol B, extracted from Pterocarpus marsupium, is identified as 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-2-ol (Mathew & Rao, 1984).
- Synthesis and Molecular Studies : A related compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, was synthesized and characterized, providing insights into chemical reactivity and potential biological properties (Rajamani et al., 2020).
Biological Activities
- Antimicrobial and Antioxidant Properties : A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, similar in structure, demonstrated antimicrobial and antioxidant activities (Čižmáriková et al., 2020).
- Cardioselectivity in Beta-blockers : Research on related compounds, 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, revealed insights into cardioselectivity for beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Potential Therapeutic Applications
- Anti-inflammatory Activities : New phenolic compounds from Eucommia ulmoides leaves, including similar compounds, displayed anti-inflammatory activities (Ren et al., 2021).
- Lymphotropic Prodrug of L-Dopa : A glyceride derivative, structurally related to the compound, was synthesized as a prodrug for Parkinson's disease treatment (Garzon-Aburbeh et al., 1986).
Miscellaneous Applications
- Toxicity Assessment in Biomarkers : Triazoanilines derived from similar compounds were evaluated for toxicity, indicating potential as safe fluorescent markers in biodiesel quality monitoring (Pelizaro et al., 2019).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.
Propriétés
Numéro CAS |
108549-46-8 |
|---|---|
Nom du produit |
1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol |
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
4-[3-(2,4-dihydroxyphenyl)-3-hydroxypropyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H16O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h2-4,6-8,12,16-20H,1,5H2 |
Clé InChI |
GUAZWRFLWNDGON-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O |
Synonymes |
1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol quracol B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone](/img/structure/B27121.png)
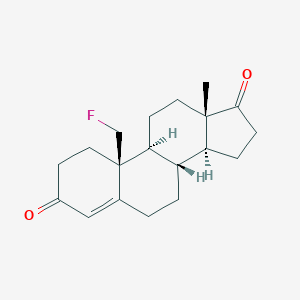
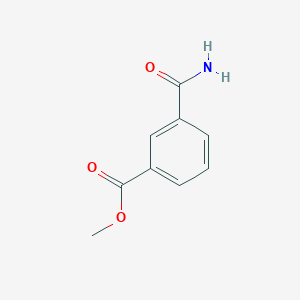
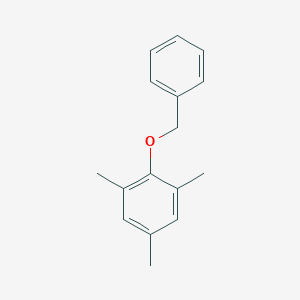
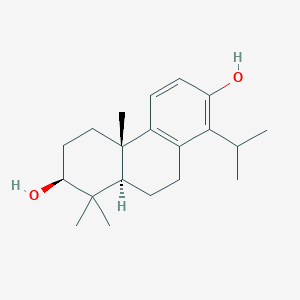
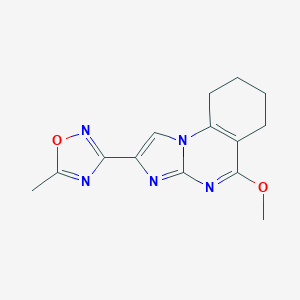
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
